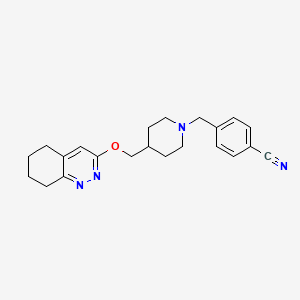
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, commonly known as Dihydronaphthylisoquinoline (DHNQ), is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHNQ is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been the subject of numerous studies.
Aplicaciones Científicas De Investigación
Heck-mediated Synthesis
Naphthylisoquinoline alkaloids, including structures similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, have been synthesized through Heck coupling reactions. These synthetic routes are crucial for creating complex organic compounds with potential biological activities. For example, Pampín et al. (2003) describe the synthesis of naphtho[2,1-f]isoquinolines through a Heck-mediated approach, highlighting the methodology's importance in synthesizing complex alkaloid structures (Pampín et al., 2003).
Gel Formation in Imide Derivatives
The study of solvation effects on the reaction pathways and gel-formation of imide derivatives, including naphthalic anhydride and isoquinoline derivatives, reveals insights into the material properties of these compounds. Singh and Baruah (2008) investigated how different solvents influence the formation of gels and crystalline structures, which is relevant for understanding the material science applications of isoquinoline derivatives (Singh & Baruah, 2008).
Dopamine Agonist Properties
Research on tetrahydroisoquinolines, closely related to the compound , has explored their dopamine agonist properties. These studies are significant for understanding how structural variations in tetrahydroisoquinoline derivatives influence their biological activity. Jacob et al. (1981) synthesized and examined a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine-like activity, which is crucial for developing therapeutic agents (Jacob et al., 1981).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives, which share structural motifs with N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, have been studied for their potential in material science applications. Pannipara et al. (2017) explored the absorption and emission spectroscopy of dihydroquinazolinone derivatives, demonstrating how solvent polarity affects their photophysical properties. This research is relevant for the development of novel photonic materials (Pannipara et al., 2017).
Anticancer Activity
The synthesis and biological evaluation of thioaryl naphthylmethanone oxime ether analogs, which are structurally related to the compound of interest, have shown potent anticancer activities. Chakravarti et al. (2014) discovered compounds with significant cytotoxicity toward various cancer cells, highlighting the potential of isoquinoline derivatives in cancer therapy (Chakravarti et al., 2014).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(22-10-9-19-5-1-3-7-21(19)15-22)27-16-25(24-12-14-30-18-24)28-13-11-20-6-2-4-8-23(20)17-28/h1-10,12,14-15,18,25H,11,13,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBSVPRAVOVEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

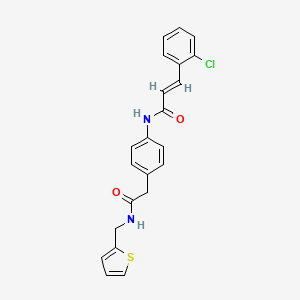

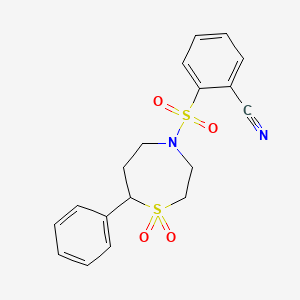


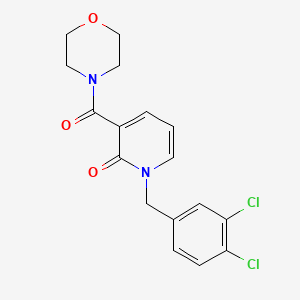
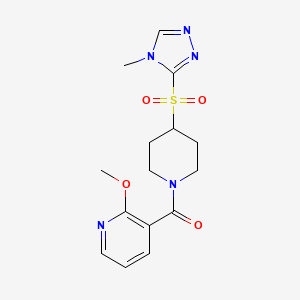
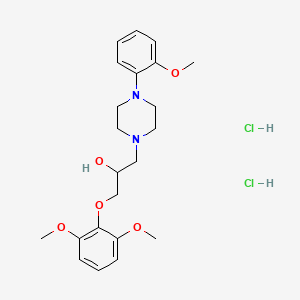
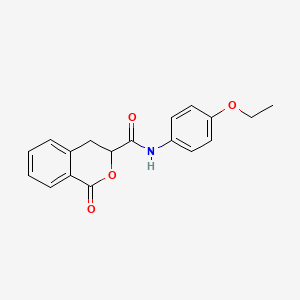
![N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2689035.png)
![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)
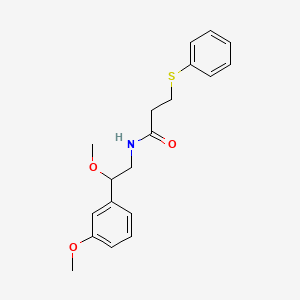
![N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689041.png)
